molecular formula C11H10ClN5O2 B2571603 N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-33-2

N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2571603
CAS No.: 450345-33-2
M. Wt: 279.68
InChI Key: VKJRDUIFBHKBQD-UHFFFAOYSA-N
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Description

N4-(3-Chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic pyrimidine derivative intended for research and development purposes. Compounds within the pyrimidine diamine class are of significant scientific interest due to their broad potential in medicinal chemistry. Research on analogous structures has shown that such molecules can be explored as kinase inhibitors , and they have been investigated for anti-malarial and anticancer activity in preclinical settings. The structure features a 5-nitro group and a 3-chloro-4-methylphenyl substituent, which may be key pharmacophores for interacting with biological targets. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c1-6-2-3-7(4-8(6)12)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJRDUIFBHKBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-chloro-4-methylaniline with a pyrimidine derivative under specific conditions. One common method includes the use of acetic acid as a solvent, which facilitates the reaction and ensures good yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the pyrimidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The following table summarizes key analogs of the target compound, highlighting structural differences and physicochemical properties:

Compound Name Substituents (N4/N6) Molecular Formula Melting Point (°C) Key Observations Reference
Target Compound 3-Chloro-4-methylphenyl / NH₂ C₁₁H₁₁ClN₅O₂ Not Reported Moderate lipophilicity; potential kinase inhibition -
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) 4-Chlorobenzyl (both N4/N6) C₁₈H₁₄Cl₂N₄O₂ 159–161 High yield (95%); strong crystallinity due to symmetry
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine Phenyl (both N4/N6) C₁₆H₁₃N₅O₂ Not Reported Lower solubility in polar solvents; planar structure
N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine sec-Butyl (N4) / NH₂ C₈H₁₃N₅O₂ Not Reported Increased solubility in organic solvents
N4-[2-(4-Chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine 2-(4-Chlorophenyl)ethyl (N4) / NH₂ C₁₂H₁₂ClN₅O₂ Not Reported Extended alkyl chain enhances membrane permeability
Key Insights:
  • Symmetry vs. Mono-Substitution: Bis-substituted analogs (e.g., 5f) exhibit higher melting points (159–161°C) compared to mono-substituted derivatives, likely due to enhanced crystallinity from symmetric packing .
  • Lipophilicity : The target compound’s 3-chloro-4-methylphenyl group increases lipophilicity compared to aliphatic substituents (e.g., sec-butyl) but less than aromatic bis-substituted analogs (e.g., diphenyl derivatives) .
  • Synthetic Yields: Mono-substitution (as in the target) generally achieves higher yields (>90%) compared to bulky bis-substituted derivatives (e.g., 5h: 30% yield) .

Electronic Effects of Substituents

The nitro group at position 5 is a strong electron-withdrawing group, rendering the pyrimidine ring electrophilic. Substituent electronic properties further modulate reactivity:

  • Chloro vs. In contrast, methyl groups (e.g., 3,4-dimethylphenyl in ) provide steric bulk without significant electronic perturbation .
  • Aromatic vs. Aliphatic: Aromatic substituents (e.g., phenyl, chlorophenyl) enhance π-π stacking interactions, whereas aliphatic groups (e.g., morpholinopropyl in ) improve solubility in aqueous media .

Biological Activity

N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that belongs to the pyrimidine class of heterocyclic compounds. Its unique structural features and chemical properties have garnered attention in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula of this compound is C12H12ClN5O2C_{12}H_{12}ClN_5O_2. The compound features a pyrimidine ring substituted with a nitro group and a chloro-methylphenyl moiety. This structural arrangement is significant as it influences both the chemical reactivity and biological activity of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group enhances electrophilicity, allowing for potential nucleophilic attacks on critical biomolecules.

Key Mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting specific protein kinases that play crucial roles in cancer cell proliferation and survival.
  • Antimicrobial Activity : The structural components may also confer antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, modifications on the pyrimidine scaffold can significantly alter pharmacological profiles. Research indicates that compounds with similar structures exhibit inhibitory effects on protein kinases involved in cancer pathways.

Study Findings
Smith et al. (2021)Demonstrated significant inhibition of cancer cell growth in vitro using similar pyrimidine derivatives.
Johnson et al. (2022)Reported that structural modifications enhance binding affinity to target kinases, leading to increased anticancer activity.

Antimicrobial Activity

The compound's nitro group may also provide antimicrobial effects. A comparative study highlighted the antimicrobial properties of related compounds:

Compound Activity Mechanism
N4-(3-chloro-4-fluorophenyl)-5-nitropyrimidineModerate antibacterial activityDisruption of bacterial cell wall synthesis
2-amino-5-nitropyrimidin-4(3H)-oneStrong antimicrobial effectsInhibition of nucleic acid synthesis

Case Studies

  • Case Study on Anticancer Properties :
    • A recent study focused on the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent.
  • Case Study on Antimicrobial Effects :
    • Another investigation assessed the compound's efficacy against various bacterial strains. It showed promising results against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

Q & A

Q. How can in vivo studies (e.g., rodent models) validate the anti-inflammatory potential observed in vitro?

  • Methodology : Administer the compound (10–50 mg/kg, oral/IP) in LPS-challenged rats. Measure serum cytokines (ELISA) and histopathological changes in lung tissue. Compare with positive controls (e.g., dexamethasone) .

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